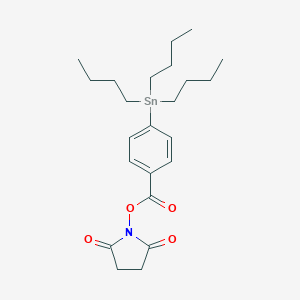

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate

Vue d'ensemble

Description

Synthesis Analysis

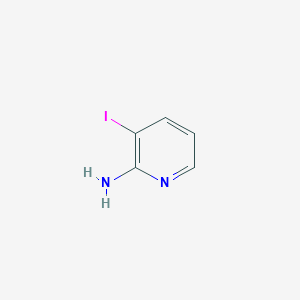

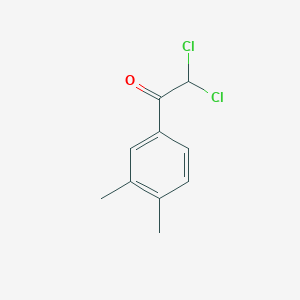

The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate involves several key steps starting from precursor molecules. Typically, it is synthesized in two steps from 4-methyl-3-iodobenzoic acid. The process includes the preparation of tin-containing intermediates, which are essential for the subsequent radioiodination reactions. This synthesis route ensures the production of the compound with high purity and yield, which is crucial for its application in sensitive biomedical applications (Garg, P., Garg, S., & Zalutsky, M., 1993).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a succinimidyl group and a tri-n-butylstannyl moiety attached to a benzoate core. This structure is pivotal for its reactivity and utility in conjugation reactions, especially in the context of attaching radioactive iodine to target molecules. The compound's structure has been confirmed through various spectroscopic methods, including ^1H NMR, MS, and IR, ensuring the correct identity and purity necessary for biomedical applications (Duan-zhi, Y., 2005).

Chemical Reactions and Properties

This compound is primarily used in radiohalogenation reactions, particularly for the labeling of monoclonal antibodies with radioactive iodine. This compound, due to its tin-containing group, facilitates the efficient incorporation of iodine isotopes into target molecules. The reaction conditions, such as the choice of oxidant and temperature, are optimized to achieve high labeling efficiency and radiochemical purity. These chemical properties make it an invaluable reagent in the preparation of radio-labeled compounds for diagnostic and therapeutic purposes (Zalutsky, M. & Narula, A., 1988).

Applications De Recherche Scientifique

Radiohalogénation des protéines

Ce composé est utilisé comme intermédiaire dans la radiohalogénation des protéines. Il facilite l'introduction de radiohalogènes dans les protéines, ce qui est une étape cruciale dans le développement de radiopharmaceutiques pour la thérapie du cancer et l'imagerie diagnostique .

Astatination des anticorps

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate: est essentiel dans l'astatination des anticorps. Ce processus implique la fixation du nucléide émetteur alpha Astatine-211 aux anticorps, qui peuvent ensuite être utilisés pour la thérapie alpha ciblée en oncologie .

Synthèse de liaisons bifonctionnelles

Le composé sert de précurseur dans la synthèse de liaisons bifonctionnelles. Ces liaisons sont utilisées pour fixer des isotopes radioactifs à des molécules cibles telles que des peptides ou des anticorps, améliorant ainsi la spécificité et l'efficacité des radiopharmaceutiques .

Diminution de la captation thyroïdienne de la radio-iode

Dans le domaine de la médecine nucléaire, la réduction de la captation thyroïdienne de la radio-iode est importante pour minimiser les effets secondaires lors des procédures diagnostiques et thérapeutiques. This compound est utilisé dans des méthodes qui diminuent cette captation, améliorant ainsi la sécurité du patient .

Études de stabilité in vivo

La stabilité des composés radiomarqués in vivo est un aspect essentiel de leur développement. Ce composé est utilisé dans la préparation de protéines radiomarquées, et des études ultérieures évaluent leur stabilité au sein des systèmes biologiques .

Développement de radiocolloïdes

Les radiocolloïdes sont utilisés dans le traitement d'affections telles que l'ascite maligne. This compound joue un rôle dans la préparation de ces colloïdes, qui sont ensuite marqués avec des radionucléides thérapeutiques .

Optimisation du taux de marquage

L'efficacité du marquage des biomolécules avec des isotopes radioactifs est primordiale pour l'utilisation pratique des radiopharmaceutiques. La recherche impliquant This compound comprend l'optimisation du taux de marquage des composés, ce qui est essentiel pour atteindre des rendements radiochimiques élevés .

Études comparatives de biodistribution

Après le marquage réussi des biomolécules, il est nécessaire de comprendre leur distribution dans l'organisme. This compound est utilisé dans la préparation de composés marqués pour les études de biodistribution, qui renseignent sur la dosimétrie et l'efficacité thérapeutique .

Mécanisme D'action

Target of Action

N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, also known as N-SUCCINIMIDYL-4-(TRIBUTYLSTANNYL)BENZOATE, is primarily used as a reactant in the synthesis of urea-based GCPII inhibitors . The primary target of this compound is the Glutamate Carboxypeptidase II (GCPII) enzyme.

Mode of Action

The compound interacts with its target, the GCPII enzyme, by binding to it and inhibiting its function. This interaction results in the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways that the enzyme is involved in .

Biochemical Pathways

The inhibition of the GCPII enzyme affects the biochemical pathways involving the metabolism of glutamate, an important neurotransmitter in the brain. By inhibiting the function of the GCPII enzyme, the compound can potentially alter the levels of glutamate in the brain, which can have downstream effects on neurological function .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial in determining its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GCPII enzyme. This can result in altered levels of glutamate in the brain, potentially affecting neurological function .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYKOFHWTNBVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148234 | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107759-58-0 | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

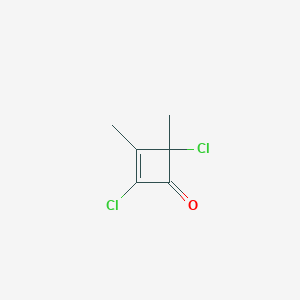

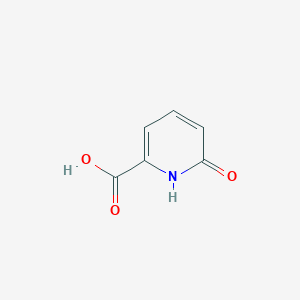

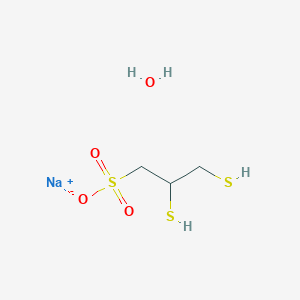

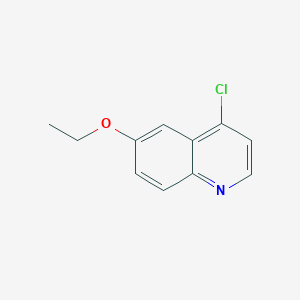

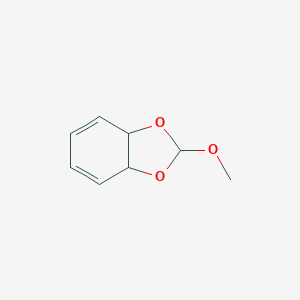

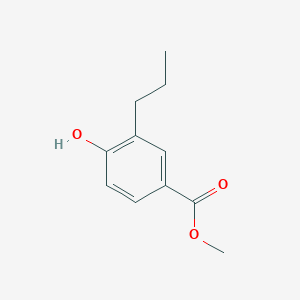

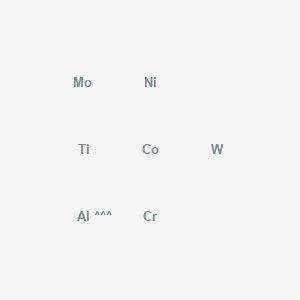

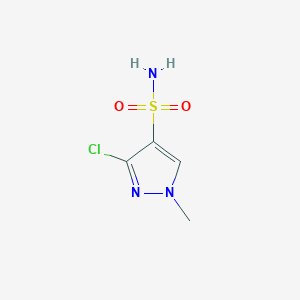

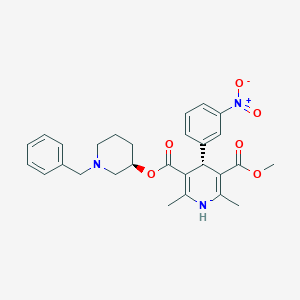

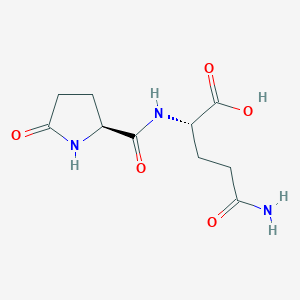

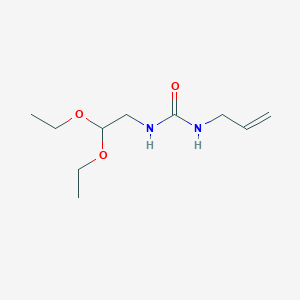

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.